4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione

説明

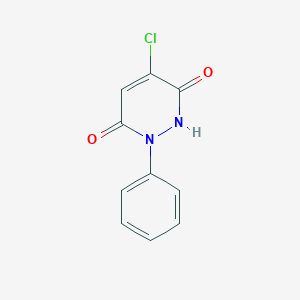

4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione is a heterocyclic compound characterized by a pyridazine ring substituted with a chlorine atom at position 4, a phenyl group at position 1, and two ketone groups at positions 3 and 4. Its molecular formula is C₁₀H₇ClN₂O₂, with a molecular weight of 234.63 g/mol.

特性

IUPAC Name |

5-chloro-2-phenyl-1H-pyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-8-6-9(14)13(12-10(8)15)7-4-2-1-3-5-7/h1-6H,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPNBRBOAQEHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168753 | |

| Record name | 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698-55-1 | |

| Record name | 4-Chloro-1,2-dihydro-1-phenyl-3,6-pyridazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Procedure for Chlorination

-

Substrate: 1,2-Dihydro-1-phenylpyridazine-3,6-dione (1.0 equiv)

-

Reagent: POCl₃ (3–5 equiv)

-

Solvent: Toluene or dichloromethane

-

Temperature: 60–80°C (4–6 hours)

-

Workup: Quench with ice-water, neutralize with NaHCO₃, extract with ethyl acetate

Key Observations

-

Excess POCl₃ ensures complete conversion, as evidenced by the disappearance of the starting material’s carbonyl signal in IR spectroscopy.

-

The reaction proceeds via electrophilic aromatic substitution, with POCl₃ acting as both a Lewis acid and chlorinating agent.

Heterocyclic Ring Formation via [4+2] Cycloaddition

Alternative routes employ 1,3-dipolar cycloaddition to construct the pyridazine ring. For instance, reacting chloromalonaldehyde with phenylazomethine imine generates the dihydropyridazine skeleton in a single step.

Reaction Schema

Optimized Parameters

This method offers regioselectivity advantages but requires stringent control over dipole stability.

Post-functionalization of Pyridazine Derivatives

Late-stage functionalization provides modular access to the target compound. For example, 3,6-pyridazinedione undergoes chlorination at the 4-position using N-chlorosuccinimide (NCS) under radical conditions.

Experimental Protocol

-

Dissolve 3,6-pyridazinedione (1.0 equiv) in CCl₄.

-

Add NCS (1.2 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv).

-

Reflux at 70°C for 12 hours.

-

Purify via column chromatography (SiO₂, hexane/ethyl acetate).

Advantages

-

Avoids harsh reagents like POCl₃.

-

Compatible with sensitive functional groups.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 60–75 | 6–8 hours | High | Moderate |

| POCl₃ Chlorination | 70–85 | 4–6 hours | High | Low |

| [4+2] Cycloaddition | 55–65 | 2–3 hours | Moderate | High |

| NCS Radical Chlorination | 50–60 | 12 hours | Low | Moderate |

Key Insights

-

Cyclocondensation and POCl₃ chlorination are preferred for industrial-scale synthesis due to higher yields and shorter reaction times.

-

Radical chlorination with NCS is advantageous in research settings requiring functional group tolerance.

Mechanistic Insights and Side Reactions

化学反応の分析

Types of Reactions: 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione. For instance, derivatives of this compound have been synthesized and evaluated for their activity against various cancer cell lines. A study indicated that certain derivatives exhibited moderate to strong anticancer activity against prostate and breast cancer cell lines, suggesting that modifications in the chemical structure can enhance efficacy against specific types of cancer cells .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The presence of specific functional groups in the structure has been shown to influence the biological activity significantly. For example, compounds with a C=S group demonstrated better activity compared to those containing C=O groups .

Agricultural Applications

Pesticide Development

this compound and its derivatives are being explored for use in agrochemical formulations. The compound's ability to act as an insecticide or fungicide makes it valuable in developing new plant protection agents. Research indicates that formulations containing this compound can effectively control pest populations while minimizing environmental impact .

Formulation Characteristics

The stability and solubility of these compounds are critical for their effectiveness as pesticides. Recent advancements in polymorphic forms have enhanced the stability of formulations based on this compound, allowing for improved shelf-life and performance in agricultural settings .

Material Science

Polymeric Applications

In material science, compounds like this compound are being investigated for their potential use in polymer synthesis. The unique properties of this compound can lead to the development of novel materials with specific thermal and mechanical properties suitable for various industrial applications.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Derivatives showed significant activity against DU145 and MCF7 cancer cell lines | Potential for developing targeted cancer therapies |

| Pesticide Formulation | Enhanced stability and efficacy in controlling pests | Improved agricultural productivity with lower environmental impact |

| Polymer Synthesis | Potential use in creating advanced materials with tailored properties | Expanding applications in electronics and coatings |

作用機序

The mechanism of action of 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in various physiological processes .

類似化合物との比較

4-Chloro-1,2-dihydropyridazine-3,6-dione (CAS 5397-64-8)

- Key Difference : Lacks the phenyl group at position 1.

- However, the phenyl group in the target compound may improve binding affinity in hydrophobic biological environments.

- Regulatory Status : Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and EC Inventory, indicating established commercial use .

Dihydroxyphenylpropanoic Acid-Substituted Pyridazine Derivatives

- Key Difference: These compounds (e.g., those in Smilax glabra) feature hydroxylated phenylpropanoic acid moieties instead of a simple phenyl group.

- Impact: The additional hydroxyl groups increase polarity and hydrogen-bonding capacity, which may enhance antioxidant or chelating properties, as observed in flavanonols and flavanols .

Cinchonains and Procyanidin B Isomers

- Key Difference: These are flavonoid-based structures with multiple hydroxyl groups and fused rings, unlike the pyridazine backbone.

- Impact: Flavonoids typically exhibit higher bioavailability and broader pharmacological activities (e.g., antioxidant, anti-inflammatory) due to their polyphenolic nature, whereas pyridazine derivatives may offer targeted reactivity for synthetic applications .

Reactivity and Functional Potential

- Electrophilic Reactivity : The chlorine atom at position 4 in both the target compound and CAS 5397-64-8 may facilitate nucleophilic substitution reactions, but the phenyl group in the former could sterically hinder such reactions.

- Biological Activity: While flavonoid analogs () show broad bioactivity, pyridazine derivatives are less explored. The phenyl group in the target compound may confer unique interactions with hydrophobic enzyme pockets, warranting further study.

生物活性

4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential therapeutic applications and mechanisms of action.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that certain derivatives displayed potent activity against various bacterial strains, suggesting potential applications in treating bacterial infections.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays demonstrated that it effectively scavenged free radicals, which is crucial for mitigating oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage.

Anticancer Potential

Recent studies have explored the anticancer effects of this compound. It was found to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators. The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which contributes to its antimicrobial and anticancer effects.

- Cell Signaling Modulation : It may alter key signaling pathways that regulate cell proliferation and apoptosis, enhancing its therapeutic efficacy against cancer cells.

Case Study 1: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value ranging from 10 to 30 µg/mL, demonstrating significant potency compared to standard antibiotics.

Case Study 2: Anticancer Efficacy

In a preclinical study involving human breast cancer cell lines (MCF-7), treatment with the compound led to a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that the compound effectively triggers programmed cell death .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione, and how do reaction conditions influence yield?

- Methodology : Utilize nucleophilic substitution or cyclization reactions, leveraging chlorinated precursors and phenyl-containing intermediates. Key variables include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Monitor byproducts like dechlorinated derivatives using HPLC-MS .

- Optimization : Apply Design of Experiments (DoE) to screen parameters. For example, a 2³ factorial design can test temperature, solvent ratio, and catalyst loading to identify interactions affecting yield .

Q. How can structural analogs of this compound inform its reactivity or biological activity?

- Comparative Analysis : Compare with structurally similar compounds, such as 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (PubChem data). Focus on substituent effects (e.g., chloro groups enhancing electrophilicity) and heterocyclic core modifications (e.g., pyridazine vs. pyridine) .

- Data Sources : Use crystallographic databases (e.g., CCDC) to analyze bond angles and electronic configurations influencing reactivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- NMR : ¹H/¹³C NMR to confirm regioselectivity of substitution and hydrogen bonding in the dihydro-pyridazine ring.

- XRD : Single-crystal X-ray diffraction (e.g., R factor < 0.05) to resolve stereochemistry and intermolecular interactions .

- MS : High-resolution mass spectrometry to verify molecular ion peaks and detect trace impurities .

Advanced Research Questions

Q. How can computational methods (e.g., quantum mechanics/molecular mechanics) predict reaction pathways for this compound?

- Approach : Use density functional theory (DFT) to model transition states and activation energies for chlorination or ring-opening reactions. Compare with experimental data (e.g., kinetic studies) to validate computational models .

- Integration with AI : Implement reaction path search algorithms (e.g., artificial force-induced reaction) to explore non-intuitive pathways and optimize conditions iteratively .

Q. What strategies resolve contradictions in spectral data or unexpected byproduct formation during synthesis?

- Troubleshooting :

- Byproduct Identification : Use LC-MS/MS and isotopic labeling to trace intermediates (e.g., hydrazine derivatives in triazolo-pyridazine side reactions) .

- Validation : Cross-reference experimental NMR shifts with computed spectra (GIAO method) to confirm assignments .

- Case Study : In triazolo[4,3-b]pyridazine synthesis, discrepancies between theoretical and observed regioselectivity were resolved via solvent polarity adjustments .

Q. How can reactor design and scale-up challenges be addressed for this compound?

- Engineering Considerations :

- Mixing Efficiency : Use Computational Fluid Dynamics (CFD) to simulate flow patterns in batch vs. continuous reactors, minimizing hotspots during exothermic steps .

- Separation Technologies : Optimize membrane filtration or crystallization for high-purity recovery, guided by CRDC subclass RDF2050104 .

Q. What factorial design frameworks are optimal for studying multi-variable interactions in derivatization reactions?

- Experimental Design :

- Full Factorial vs. Fractional : For 4–5 variables (e.g., temperature, pH, catalyst, solvent), a fractional factorial design reduces runs while preserving resolution .

- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., parabolic yield trends) to identify global maxima .

Q. How does AI-driven automation enhance the discovery of novel derivatives or catalytic systems?

- Smart Laboratories : Deploy autonomous platforms (e.g., robotic liquid handlers) for high-throughput screening of substituent libraries. Real-time feedback from inline analytics (e.g., Raman spectroscopy) refines reaction trajectories .

- Case Study : COMSOL Multiphysics simulations coupled with AI predicted optimal conditions for pyridazine ring functionalization, reducing trial runs by 60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。